2-(3-methylphenyl)-3-[2-(morpholin-4-yl)ethyl]quinazolin-4(3H)-one
Overview
Description
2-(3-methylphenyl)-3-[2-(morpholin-4-yl)ethyl]quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenyl)-3-[2-(morpholin-4-yl)ethyl]quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: Starting with anthranilic acid derivatives, the quinazolinone core can be formed through cyclization reactions.
Substitution Reactions: Introduction of the 3-methylphenyl group and the morpholin-4-yl ethyl group through substitution reactions.
Final Assembly: Coupling of the intermediate products under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the morpholine ring.
Reduction: Reduction reactions could target the quinazolinone core or the aromatic rings.
Substitution: Various substitution reactions can occur, especially on the aromatic rings or the morpholine nitrogen.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(3-methylphenyl)-3-[2-(morpholin-4-yl)ethyl]quinazolin-4(3H)-one could have several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for therapeutic properties, such as anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: Potential use in the development of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, quinazolinones can interact with enzymes, receptors, or DNA, leading to various biological effects. The morpholine ring might enhance its binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2-phenylquinazolin-4(3H)-one: Lacks the methyl and morpholine groups.
3-(2-morpholinoethyl)quinazolin-4(3H)-one: Similar structure but different substitution pattern.
2-(3-methylphenyl)quinazolin-4(3H)-one: Lacks the morpholine group.
Uniqueness
2-(3-methylphenyl)-3-[2-(morpholin-4-yl)ethyl]quinazolin-4(3H)-one is unique due to the presence of both the 3-methylphenyl and morpholine groups, which may confer distinct biological activities or chemical properties compared to its analogs.
Properties
IUPAC Name |
2-(3-methylphenyl)-3-(2-morpholin-4-ylethyl)quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-16-5-4-6-17(15-16)20-22-19-8-3-2-7-18(19)21(25)24(20)10-9-23-11-13-26-14-12-23/h2-8,15H,9-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCZZRCMKAUZLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=O)N2CCN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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